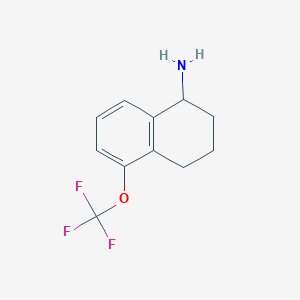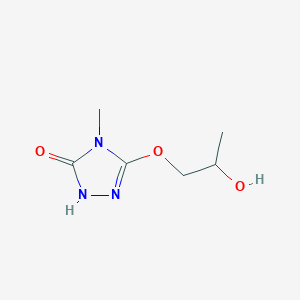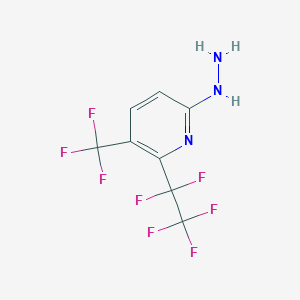
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is a chemical compound characterized by the presence of a pyridine ring substituted with pentafluoroethyl and trifluoromethyl groups, along with a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-pentafluoroethyl-5-trifluoromethyl-pyridine.
Hydrazination: The pyridine derivative is then reacted with hydrazine hydrate under controlled conditions to introduce the hydrazine group.
The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Catalysts: Catalysts such as palladium or copper may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Amines: Formed through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Applications De Recherche Scientifique
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor-mediated signaling pathways.
Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-methanol: Contains a hydroxyl group instead of hydrazine.
Uniqueness
(6-Pentafluoroethyl-5-trifluoromethyl-pyridin-2-yl)-hydrazine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
1246466-34-1 |
|---|---|
Formule moléculaire |
C8H5F8N3 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
[6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C8H5F8N3/c9-6(10,8(14,15)16)5-3(7(11,12)13)1-2-4(18-5)19-17/h1-2H,17H2,(H,18,19) |
Clé InChI |
PFCGQJTURFGKOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)C(C(F)(F)F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



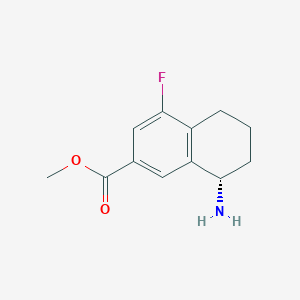
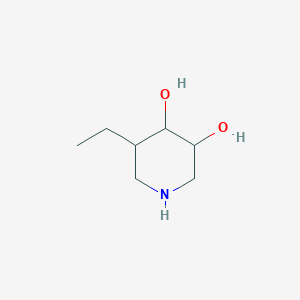

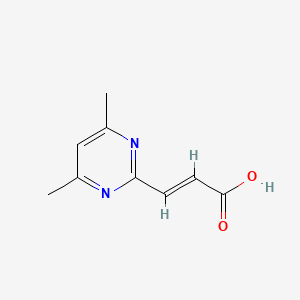
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
